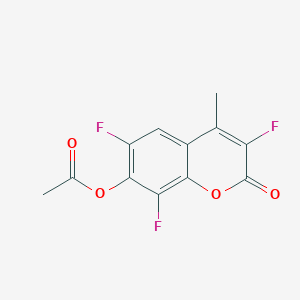

3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H7F3O4 |

|---|---|

Molekulargewicht |

272.18 g/mol |

IUPAC-Name |

(3,6,8-trifluoro-4-methyl-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C12H7F3O4/c1-4-6-3-7(13)11(18-5(2)16)9(15)10(6)19-12(17)8(4)14/h3H,1-2H3 |

InChI-Schlüssel |

YUDCJTJIYYPCSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)F)OC(=O)C)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann reaction, which condenses phenols with β-keto esters under acidic conditions, is a cornerstone for coumarin synthesis. For the target compound, a fluorinated phenol derivative (e.g., 3,6,8-trifluoro-4-methylresorcinol) could react with ethyl acetoacetate.

Example Protocol :

-

Reactant : 3,6,8-Trifluoro-4-methylresorcinol (1 equiv), ethyl acetoacetate (1.2 equiv).

-

Catalyst : Concentrated H₂SO₄ or Lewis acids like FeCl₃.

-

Conditions : 80–100°C, 4–6 hours.

-

Outcome : Forms 7-hydroxy-3,6,8-trifluoro-4-methylcoumarin, which is subsequently acetylated.

Challenges :

-

Limited availability of multifluorinated phenolic precursors.

-

Competing side reactions due to electron-withdrawing fluorine substituents.

Knoevenagel Condensation

This method employs salicylaldehydes and active methylene compounds (e.g., malonates) under basic conditions. A fluorinated salicylaldehyde precursor (e.g., 3,6,8-trifluoro-4-methylsalicylaldehyde) could react with diethyl malonate.

Example Protocol :

-

Reactant : 3,6,8-Trifluoro-4-methylsalicylaldehyde (1 equiv), diethyl malonate (1.5 equiv).

-

Catalyst : Piperidine (20 mol%) in ethanol.

-

Conditions : Reflux for 8–12 hours.

-

Outcome : Forms the coumarin core, followed by acetylation at position 7.

Challenges :

-

Synthesis of the trifluorinated salicylaldehyde intermediate requires multistep fluorination.

Fluorination Techniques

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluoropyridinium salts introduce fluorine at electron-rich positions. For example, fluorination of 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) could target positions 3, 6, and 8.

Example Protocol :

Halogen Exchange

Bromine or iodine substituents at positions 3, 6, and 8 can be replaced via halogen-exchange reactions using metal fluorides (e.g., KF in the presence of crown ethers).

Example Protocol :

-

Substrate : 3,6,8-Tribromo-4-methylcoumarin (1 equiv).

-

Reagent : KF (3 equiv), 18-crown-6 (0.1 equiv).

-

Conditions : DMF, 120°C, 48 hours.

-

Outcome : Substitution of Br with F, yielding the trifluorinated product.

Acetylation of the 7-Hydroxy Group

The final step involves acetylating the 7-hydroxy group using acetic anhydride or acetyl chloride.

Example Protocol :

-

Substrate : 7-Hydroxy-3,6,8-trifluoro-4-methylcoumarin (1 equiv).

-

Reagent : Acetic anhydride (2 equiv), pyridine (1.5 equiv).

-

Conditions : Room temperature, 2 hours.

-

Outcome : 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate in >90% yield.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Pechmann Condensation | Single-step ring formation | Requires pre-fluorinated phenol | 40–60% |

| Knoevenagel Condensation | Tolerates electron-deficient aldehydes | Multistep synthesis of salicylaldehyde | 50–70% |

| Halogen Exchange | High regioselectivity | Lengthy reaction times | 30–50% |

Analyse Chemischer Reaktionen

O-Acylation and Ester Functionalization

The acetate group at position 7 undergoes typical ester reactions, including:

-

Hydrolysis : Acid- or base-catalyzed cleavage yields 7-hydroxy-2H-chromen-2-one derivatives. For example, under basic conditions (e.g., NaOH/EtOH), the acetate ester is saponified to the corresponding phenol .

-

Transesterification : Reaction with alcohols (e.g., methanol) in the presence of catalytic acid or base produces methyl or other alkyl esters .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl groups at positions 3, 6, and 8 deactivate the aromatic ring, directing electrophiles to the less hindered positions (e.g., C-5). Documented EAS reactions in analogous systems include:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 75°C | Nitro-substituted chromenone | |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives |

For instance, nitration of structurally similar 2-(trifluoromethyl)-4H-chromen-4-one introduces a nitro group at position 6 under strongly acidic conditions .

Nucleophilic Addition

The α,β-unsaturated lactone (2-oxo group) facilitates conjugate additions. Examples include:

-

Hydrazide Formation : Condensation with hydrazines yields hydrazone derivatives. For example, reaction with arylhydrazines produces N′-arylidene hydrazides .

-

Michael Addition : Nucleophiles (e.g., amines) attack the α-position of the lactone, forming substituted adducts .

Coordination Chemistry

The oxygen-rich structure (lactone carbonyl and acetate) enables metal coordination. In analogs like bis{5-(diethylamino)-2-(((2-oxo-2H-chromen-6-yl)imino)methyl)phenolato-κ²O,N}copper(II), the coumarin oxygen participates in chelation with Cu(II) .

Cyclocondensation

Reaction with diketones or thioureas forms heterocyclic fused systems:

-

Pyrazole Formation : Cyclocondensation with pentane-2,4-dione yields pyrazole-fused coumarins .

-

Oxadiazole Synthesis : Treatment with carbon disulfide produces 1,3,4-oxadiazole derivatives .

Reductive Amination

While not directly observed for this compound, analogs like 7-amino-2-(trifluoromethyl)-4H-chromen-4-one are synthesized via reductive amination of nitro precursors using SnCl₂·2H₂O . This suggests potential applicability to derivatives of 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate.

Biological Activity-Driven Modifications

The trifluoromethyl groups enhance lipophilicity, influencing interactions with biological targets:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 3,6,8-trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study:

A study published in RSC Advances reported the synthesis of several derivatives based on the chromenone structure. Among these, specific compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

| 7a | 15.0 | Candida albicans |

Anticancer Activity

The compound also shows promise in cancer treatment. Its derivatives have been evaluated for antitumor activity using the National Cancer Institute’s protocols, exhibiting significant growth inhibition across various cancer cell lines.

Case Study:

A derivative of the compound was tested against a panel of approximately sixty cancer cell lines. It demonstrated a mean growth inhibition rate (GI) of approximately 12.53%, suggesting its potential as an anticancer agent .

| Compound | GI (%) | Cancer Cell Lines Tested |

|---|---|---|

| Derivative X | 12.53 | Multiple (NCI Panel) |

| Derivative Y | 15.72 | Human Tumor Cells |

Wirkmechanismus

The mechanism of action of 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is believed to be due to its ability to inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors . Its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine vs. Phenyl/Phenoxy Groups

- 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl Acetate: The trifluoro substitution at positions 3, 6, and 8 enhances electronegativity and lipophilicity, which may improve membrane permeability in drug delivery applications.

- 4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl Acetate (CID 1375807) : The phenyl group at position 3 introduces aromatic π-π stacking interactions, which could stabilize crystal packing. The trifluoromethyl group at position 2 further increases hydrophobicity compared to fluorine alone .

Collision Cross-Section (CCS) Predictions

While CCS data for the target compound is unavailable, comparisons with analogs suggest:

- Fluorine substitution reduces molecular volume compared to phenyl/phenoxy groups. For example, [M+H]+ ions of phenyl-substituted analogs (e.g., CID 1375807) exhibit CCS values of ~180–194 Ų, whereas phenoxy-substituted variants (e.g., CID 1375807 derivatives) show slightly higher values (~182–195 Ų) due to increased side-chain flexibility .

Biologische Aktivität

3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate is a compound belonging to the coumarin family, known for its diverse biological activities. Coumarins and their derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances its electrophilicity and biological activity. The crystal structure indicates that the trifluoromethyl group is disordered in three orientations within the crystal lattice, which may influence its reactivity and interactions with biological targets .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted that various coumarin analogs demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups at specific positions displayed enhanced antibacterial potency . The presence of the trifluoromethyl group in this compound is hypothesized to contribute to its increased antimicrobial efficacy.

The biological activity of coumarins often involves interaction with key enzymes or cellular pathways. For example:

- Inhibition of Enzymatic Activity : Coumarins can act as inhibitors of enzymes like TrxR1, leading to increased oxidative stress in cancer cells.

- Cell Cycle Arrest : Some studies suggest that coumarins can induce cell cycle arrest at various phases, thereby inhibiting proliferation.

- Apoptosis Induction : Coumarins may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3,6,8-Trifluoro-4-methyl-2-oxo-2H-chromen-7-yl acetate?

- Methodological Answer : A common approach involves coupling fluorinated precursors with chromenone derivatives under acidic conditions. For example, analogous compounds have been synthesized via condensation reactions in acetic acid, followed by recrystallization from methanol to isolate the product . Optimization of reaction time (e.g., 18 hours) and stoichiometric ratios of fluorinated reagents (e.g., trifluoroacetic anhydride) is critical to achieving yields >60%. Monitoring reaction progress via TLC or HPLC is recommended.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- X-ray crystallography (e.g., monoclinic crystal systems with space group P2₁/c) resolves substituent positions and bond angles .

- NMR spectroscopy : NMR detects fluorine environments, while NMR identifies methyl and acetate protons. For example, trifluoromethyl groups typically show signals near -60 to -70 ppm in NMR .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and acetate (C-O, ~1250 cm) groups validate functional groups .

Advanced Research Questions

Q. How do fluorine substitutions at positions 3, 6, and 8 influence electronic and steric properties?

- Methodological Answer : Fluorine’s electronegativity alters electron density distribution, as shown in X-ray data where C-F bond lengths (~1.34 Å) correlate with increased polarity . Computational studies (DFT or molecular docking) can quantify effects on HOMO-LUMO gaps and reactivity. For instance, trifluoromethyl groups enhance electrophilicity at the chromenone core, favoring nucleophilic attacks in bioactivity assays .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how are mechanistic insights derived?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa or MCF-7) are standard. For example, fluorinated coumarins exhibit IC values in the micromolar range, with mechanisms linked to apoptosis induction via caspase-3 activation . Fluorescence-based assays (e.g., Annexin V/PI staining) and ROS detection kits further elucidate pathways.

Q. How do crystallization conditions affect polymorph formation, and what are the implications for material stability?

- Methodological Answer : Solvent polarity and temperature gradients dictate polymorph outcomes. Crystallization from methanol or ethanol typically yields needle-like crystals (as in related compounds), with hydrogen-bonding networks stabilizing the lattice . Differential Scanning Calorimetry (DSC) and PXRD compare polymorph stability, critical for ensuring reproducible pharmacokinetic profiles.

Data Contradictions and Resolution

- Spectral Discrepancies : Variations in NMR chemical shifts for methyl groups (e.g., 2.1–2.4 ppm) may arise from solvent effects (DMSO vs. CDCl) . Cross-validating with high-resolution mass spectrometry (HRMS) resolves ambiguities.

- Bioactivity Variability : Discrepancies in IC values across studies may stem from differences in cell culture conditions (e.g., serum concentration). Standardizing protocols (e.g., 10% FBS in DMEM) improves comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.